3-(Methylsulfanyl)pyrrolidine hydrochloride

Description

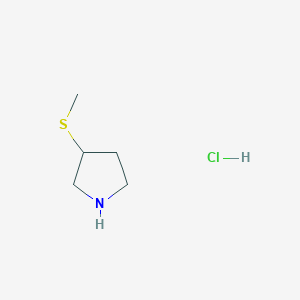

3-(Methylsulfanyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a methylthio (-SMe) substituent at the 3-position of the heterocyclic ring, with a hydrochloride salt enhancing its stability and solubility. The pyrrolidine scaffold is a five-membered saturated ring containing one nitrogen atom, widely used in medicinal chemistry due to its conformational flexibility and ability to mimic bioactive molecules.

Properties

Molecular Formula |

C5H12ClNS |

|---|---|

Molecular Weight |

153.67 g/mol |

IUPAC Name |

3-methylsulfanylpyrrolidine;hydrochloride |

InChI |

InChI=1S/C5H11NS.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H |

InChI Key |

RMHJTLBXRRAZMY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1CCNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with methylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of 3-(Methylsulfanyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfanyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding pyrrolidine.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Pyrrolidine.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Methylsulfanyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The methylsulfanyl group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural and Electronic Differences

- Sulfur Oxidation State: Methylsulfanyl (-SMe): A thioether group with electron-donating properties, likely improving lipophilicity and membrane permeability compared to sulfonyl analogs. Methylsulfonyl (-SO₂Me): A sulfone group with strong electron-withdrawing effects, increasing polarity and solubility in polar solvents .

Biological Activity

3-(Methylsulfanyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Pyrrolidine derivatives are known for their diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 3-(Methylsulfanyl)pyrrolidine hydrochloride, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-(Methylsulfanyl)pyrrolidine hydrochloride consists of a pyrrolidine ring substituted with a methylsulfanyl group. Its chemical formula is with a molecular weight of approximately 137.61 g/mol. The presence of the methylsulfanyl group may influence its interaction with biological targets, enhancing its pharmacological profile.

The biological activity of 3-(Methylsulfanyl)pyrrolidine hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways involved in:

- Cell Proliferation : It has been shown to affect cellular pathways related to growth and division.

- Apoptosis : The compound may induce programmed cell death in cancer cells.

- Inflammatory Response : It can potentially modulate inflammatory cytokines, contributing to anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including 3-(Methylsulfanyl)pyrrolidine hydrochloride. In vitro evaluations demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : The compound showed effective inhibition of cell proliferation with IC50 values ranging from 5 µM to 20 µM against several tumor cell lines, indicating significant anticancer activity .

Antioxidant Properties

The antioxidant activity of 3-(Methylsulfanyl)pyrrolidine hydrochloride has been assessed using various assays. It demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This property is crucial for protecting cells from oxidative damage associated with various diseases.

Anti-inflammatory Effects

In addition to its antioxidant properties, the compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activities of 3-(Methylsulfanyl)pyrrolidine hydrochloride:

- Anticancer Study : A study involving this compound revealed that it inhibited cell migration in pancreatic cancer cells significantly more than in other tested lines. This suggests potential use as an antimetastatic agent .

- Mechanistic Insights : Further investigations into its mechanism revealed that it might interact with specific receptors involved in apoptosis and cell survival pathways, leading to enhanced anticancer effects .

- Comparative Studies : When compared to other pyrrolidine derivatives, 3-(Methylsulfanyl)pyrrolidine hydrochloride exhibited superior antioxidant and anti-inflammatory activities, making it a candidate for further development as a therapeutic agent .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.